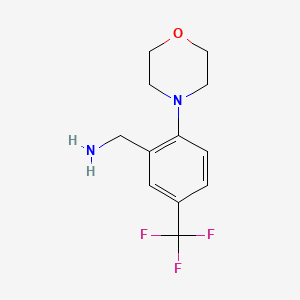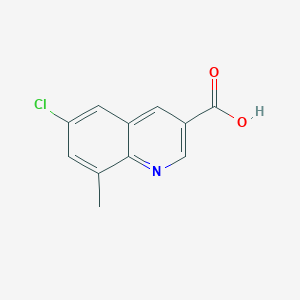
6-Chloro-8-methylquinoline-3-carboxylic acid
Descripción general
Descripción
6-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methylquinoline-3-carboxylic acid can be represented by the SMILES stringCc1cc(Cl)cc2cc(cnc12)C(O)=O . This indicates that the compound contains a chloro group (Cl), a methyl group (CH3), and a carboxylic acid group (COOH) attached to a quinoline core. Physical And Chemical Properties Analysis
6-Chloro-8-methylquinoline-3-carboxylic acid is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Novel Quinoline Derivatives
- Summary of the Application: The compound “6-Chloro-8-methylquinoline-3-carboxylic acid” is used in the synthesis of novel quinoline derivatives. These derivatives have shown potential antibacterial activity and can be further optimized to serve as lead compounds .
- Methods of Application or Experimental Procedures: The synthesis involves the application of Vilsmeier–Haack reaction. Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
- Results or Outcomes: The synthesized compounds were screened against two Gram-positive bacteria (Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC25923) and two Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853). Most of the compounds displayed potent activity against two or more bacterial strains .
Application 2: Antimicrobial Activity
- Summary of the Application: Quinoline derivatives, including “6-Chloro-8-methylquinoline-3-carboxylic acid”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application or Experimental Procedures: The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
Application 3: Anticancer Activity
- Summary of the Application: Quinoline derivatives, including “6-Chloro-8-methylquinoline-3-carboxylic acid”, have been found to exhibit anticancer activity .
- Methods of Application or Experimental Procedures: The anticancer activity of quinoline derivatives is being extensively studied. The exact mechanisms of action are still under investigation .
- Results or Outcomes: Quinoline derivatives have shown potential as anticancer agents .
Application 4: Antioxidant Activity
- Summary of the Application: Quinoline derivatives, including “6-Chloro-8-methylquinoline-3-carboxylic acid”, have been found to exhibit antioxidant activity .
- Methods of Application or Experimental Procedures: The antioxidant activity of these compounds was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH) .
- Results or Outcomes: All of the synthesized compounds displayed moderate antioxidant activity, with some compounds exhibiting stronger activity .
Application 5: Molecular Docking
- Summary of the Application: Quinoline derivatives, including “6-Chloro-8-methylquinoline-3-carboxylic acid”, have been used in molecular docking studies to investigate their binding pattern with DNA gyrase .
- Methods of Application or Experimental Procedures: The molecular docking study of the synthesized compounds was conducted .
- Results or Outcomes: All of the synthesized compounds were found to have minimum binding energy ranging from –6.0 to –7.33 kcal/mol, and the best result was achieved with a specific compound .
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUBVKRZQUUAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589138 | |
| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methylquinoline-3-carboxylic acid | |
CAS RN |
948289-56-3 | |
| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



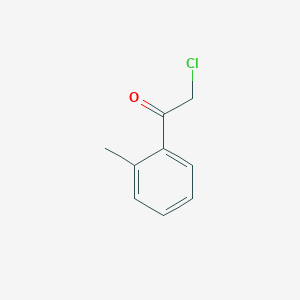
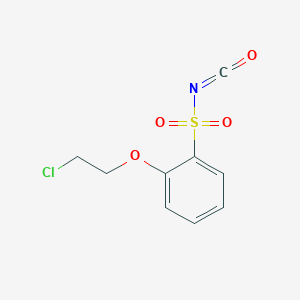
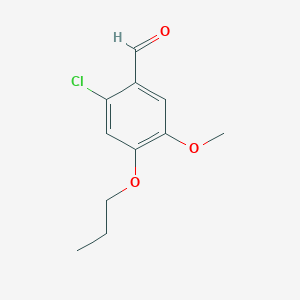
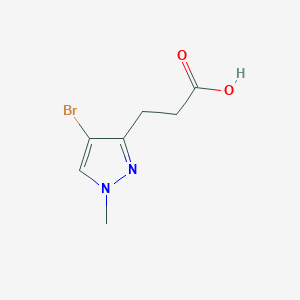
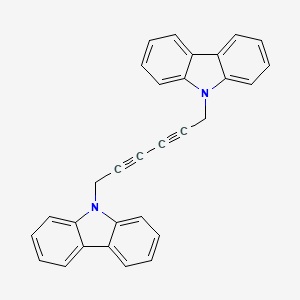
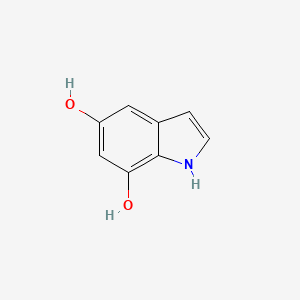
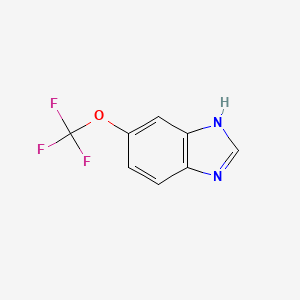
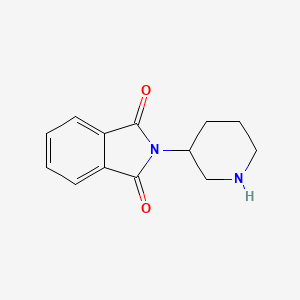

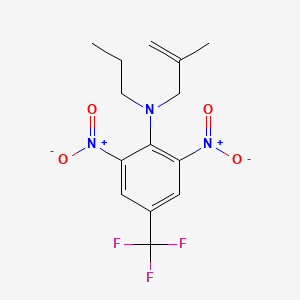
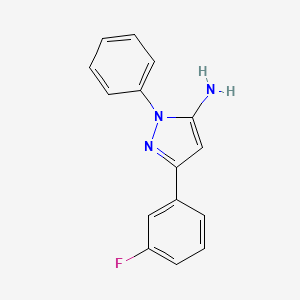
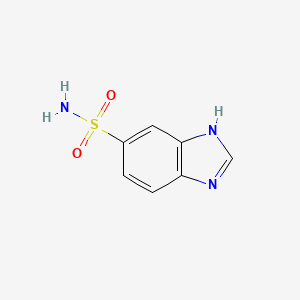
![N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B1627664.png)
